Potassium 4-methyl-2-oxovalerate
Overview
Description
Synthesis Analysis
The synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis . The first reaction, in which 4-methyl-2-oxovalerate is elongated to 2-isobutylmalate, is catalyzed by a novel enzyme, 2-isobutylmalate synthase (IBMS), that is closely related to IPMS .Molecular Structure Analysis
The molecular formula of Potassium 4-methyl-2-oxovalerate is C6H9KO3 . Its average mass is 168.232 Da and its monoisotopic mass is 168.018875 Da .Chemical Reactions Analysis
A biocatalytic platform for asymmetric alkylation of α-keto acids has been developed, which includes the enantioselective methylation, ethylation, allylation, and propargylation of a range of α-keto acids . This platform uses SgvM VAV as a general biocatalyst .Physical And Chemical Properties Analysis
Potassium 4-methyl-2-oxovalerate is a white crystalline solid. It is soluble in water and organic solvents. The molecular formula is C6H9KO3 , and the average mass is 168.232 Da .Scientific Research Applications
Metabolic Pathway Analysis
Potassium 4-methyl-2-oxovalerate, also known as α-ketoisocaproic acid, is a metabolic intermediate in the pathway for L-leucine, an essential amino acid. Its degradation is crucial for various biological functions, including protein synthesis and energy production .
Insulin Secretion Induction
This compound is known to induce insulin secretion from the β-cells of the pancreas, which is vital for regulating blood glucose levels and has implications in diabetes research .
Quantification of Branched-Chain Keto Acids
In biochemistry research, Potassium 4-methyl-2-oxovalerate is used to quantify branched-chain keto acids from cell extracts using HPLC-fluorescence methods. This is important for studying metabolic disorders and enzyme deficiencies .
Biocatalysis
It serves as a substrate in biocatalytic processes, such as asymmetric alkylation of α-keto acids, which has potential applications in pharmaceutical synthesis and green chemistry .
Metabolomic Profiling
The compound’s levels are measured in metabolomic profiling studies to understand the metabolic changes associated with diseases like cancer and the effects of treatments like metformin .
Renal Insufficiency Therapy
Potassium 4-methyl-2-oxovalerate is used in the prevention and therapy of damages due to faulty or deficient protein metabolism in chronic renal insufficiency, particularly when protein intake is limited .
Safety and Hazards
The safety data sheet for Sodium 4-methyl-2-oxovalerate, a similar compound, indicates that it causes serious eye irritation . Precautions include washing skin thoroughly after handling and wearing eye protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice or attention .
Future Directions
The future directions of research on Potassium 4-methyl-2-oxovalerate could involve further exploration of its role in the biocatalytic platform for asymmetric alkylation of α-keto acids . Additionally, more research could be done on its potential role in the synthesis of 4-methylvaleric acid, a precursor of pogostone .
Mechanism of Action
Target of Action
Potassium 4-methyl-2-oxovalerate, also known as α-Ketoisocaproic acid (α-KIC), is a metabolic intermediate in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .
Mode of Action
α-KIC is produced in one of the first steps of the leucine degradation pathway by branched-chain amino acid aminotransferase. This enzyme transfers the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone .
Biochemical Pathways
The degradation of L-leucine in the muscle to α-KIC allows for the production of the amino acids alanine and glutamate . In the liver, α-KIC can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules . Isovaleryl-CoA is the main compound synthesized from α-KIC .
Result of Action
α-KIC is a key metabolite present in the urine of people with Maple syrup urine disease, along with other branched-chain amino acids . Derivatives of α-KIC have been studied in humans for their ability to improve physical performance during anaerobic exercise as a supplemental bridge between short-term and long-term exercise supplements .
properties
IUPAC Name |
potassium;4-methyl-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.K/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGRCMWWGZGED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239632 | |
Record name | Potassium 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-methyl-2-oxovalerate | |
CAS RN |
93778-31-5 | |
Record name | Ketoisocaproate potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-methyl-2-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETOISOCAPROATE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS2MTD1FEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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